molecular formula C20H23ClN6O2 B2498992 3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903197-68-2

3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2498992
CAS No.: 903197-68-2
M. Wt: 414.89
InChI Key: SAOSWHXYYQAKCM-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine derivative characterized by a 2-chlorobenzyl group at position 3, methyl groups at positions 1 and 7, and a dimethylaminoethyl substituent at position 6. Its structural uniqueness lies in the combination of aromatic and polar substituents, which may enhance both target affinity and solubility.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-13-11-26-16-17(22-19(26)25(13)10-9-23(2)3)24(4)20(29)27(18(16)28)12-14-7-5-6-8-15(14)21/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSWHXYYQAKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with the CAS number 903197-68-2 , is a member of the imidazopurine class. This compound has garnered attention due to its potential biological activities that could be leveraged in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H23ClN6O2
  • Molecular Weight : 414.9 g/mol
  • Structure : The compound features a purine core with a chlorobenzyl substitution at the 3-position and a dimethylaminoethyl side chain at the 8-position.

Antimicrobial Properties

Research indicates that derivatives of imidazopurines, including this compound, exhibit significant antimicrobial activity. A study highlighted that related compounds demonstrated potent antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative organisms. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be as low as 2 μg/ml against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its structure allows it to interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. Notably:

  • In vitro studies have shown that similar imidazopurine derivatives can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis .

The proposed mechanism of action for this compound involves:

  • Targeting Kinases : The imidazopurine structure can inhibit various kinases involved in cell signaling pathways critical for cancer progression.
  • Interference with Nucleotide Synthesis : The compound may disrupt nucleotide synthesis pathways, leading to reduced DNA replication in rapidly dividing cells .

Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound against several bacterial strains. The results indicated:

  • Efficacy against MRSA : The compound exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics .

Study 2: Anticancer Potential

In a separate study focusing on cancer cells:

  • Cell Line Testing : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) where it showed significant cytotoxicity at micromolar concentrations .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50
Compound AAntibacterialS. aureus2 μg/ml
Compound BAnticancerHeLa5 μM
Compound CAntiviralHIV10 μM
Compound DAntifungalC. albicans4 μg/ml

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of imidazo[2,1-f]purine derivatives are highly dependent on substitutions at positions 3, 7, and 7. Below is a systematic comparison of the target compound with structurally related analogs:

Structural and Functional Differences

Analysis of Substituent Effects

Position 8 Modifications: Dimethylaminoethyl (Target Compound): The basic dimethylamino group enhances solubility in physiological conditions and may facilitate interactions with negatively charged residues in TGF-β or its receptors . Dihydroisoquinolinylbutyl (Compound 5): This bulky substituent confers selectivity for phosphodiesterases (PDE4B1/PDE10A) and serotonin receptors, highlighting the role of steric bulk in enzyme inhibition .

Position 7 Modifications: The methyl group in the target compound minimizes steric hindrance, allowing flexibility for TGF-β binding. In contrast, the p-cyanophenyl group in kinase inhibitors (e.g., Compound 70) introduces aromatic bulk, which is critical for fitting into kinase ATP-binding pockets .

Position 3 Modifications: The 2-chlorobenzyl group in the target compound provides hydrophobic and π-π stacking interactions, a feature shared with other analogs (e.g., BH58388). Replacement with non-aromatic groups (e.g., in Compound 5) shifts activity toward PDEs and neurotransmitter receptors .

Pharmacological Profiles

  • Target Compound: Demonstrates nanomolar potency in TGF-β pathway suppression, with in vivo efficacy in fibrosis models .
  • Compound 5 : Exhibits dual PDE4B1/PDE10A inhibition (IC₅₀ ~100 nM) and moderate 5-HT₇ receptor affinity (Kᵢ = 320 nM), suggesting multifunctional applications .
  • Kinase Inhibitors (e.g., Compound 70) : Show submicromolar activity against tyrosine kinases but lack TGF-β activity, underscoring the impact of 7- and 8-position substitutions on target selectivity .

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